molecular formula C11H15NO2 B3081759 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol CAS No. 111043-53-9

1-[(3-Methoxyphenyl)methyl]azetidin-3-ol

Cat. No. B3081759
CAS RN: 111043-53-9
M. Wt: 193.24 g/mol
InChI Key: LIAITFIXWHCVOS-UHFFFAOYSA-N
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Description

The compound “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is a derivative of azetidine . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The molecular formula of “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is C11H15NO2 .


Molecular Structure Analysis

The molecular weight of “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is 193.24 . The InChI code for this compound is 1S/C11H15NO2 .


Physical And Chemical Properties Analysis

The compound “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is a solid . It should be stored in a dark place, sealed, and in dry conditions between 2-8°C .

Scientific Research Applications

Antitumor Agents

A notable application of compounds structurally related to 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol is in the development of antitumor agents. Research has shown that certain derivatives, such as 3-phenoxy-1,4-diarylazetidin-2-ones, exhibit potent antiproliferative properties. These compounds have been effective in inhibiting the polymerization of tubulin in vitro and disrupting microtubular structures in cancer cells, leading to cell cycle arrest and apoptosis (Greene et al., 2016). Similarly, derivatives like 1,3,4-trisubstituted 2-azetidinones have shown anticancer effects in vitro, indicating a relation between their structure and biological characteristics (Veinberg et al., 2003).

Enzyme Inhibition

Derivatives of 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol have also been investigated for their role as enzyme inhibitors. For example, beta-lactam derivatives such as 1,4-diaryl disubstituted azetidin-2-one have been studied for their potential activity as inhibitors of PPE(HLE), although they have not shown remarkable inhibitory activity in this regard (Venz & Otto, 2001).

Neuroprotective Agents

Compounds like T-817MA, which is structurally similar to 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol, have shown promise as neuroprotective agents. T-817MA has been found to inhibit oxidative stress and nitric oxide-induced neurotoxicity, acting as a neurotrophic factor, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease (Kawasaki et al., 2008).

Inhibitors of Cholesterol Absorption

Another important application is the development of cholesterol absorption inhibitors. Derivatives like SCH 58235 have been specifically designed to exploit activity enhancing oxidation and to block sites of potential detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).

GABA-Uptake Inhibitors

Azetidine derivatives, including those related to 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol, have been evaluated for their potency as GABA-uptake inhibitors. These studies involve derivatives substituted in different positions with various functional groups, showing moderate affinity to GAT-1 and GAT-3 transporters (Faust et al., 2010).

Safety and Hazards

The compound “1-[(3-Methoxyphenyl)methyl]azetidin-3-ol” is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P303+P361+P353, P363, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, and P501 .

Mechanism of Action

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.

Mode of Action

Azetidines are known to undergo ring-opening polymerization . This process involves the breaking of the azetidine ring, leading to the formation of polyamines. The resulting polyamines can interact with various biological targets, leading to changes in cellular processes.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-4-2-3-9(5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAITFIXWHCVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274178
Record name 1-[(3-Methoxyphenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111043-53-9
Record name 1-[(3-Methoxyphenyl)methyl]-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111043-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methoxyphenyl)methyl]-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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